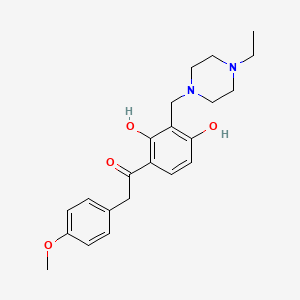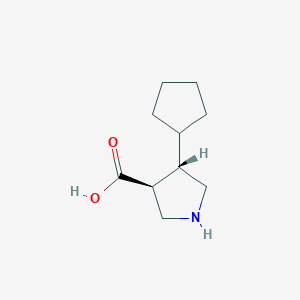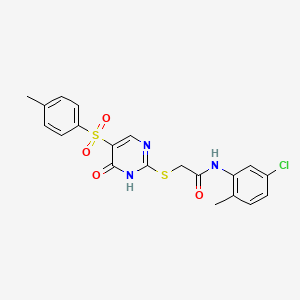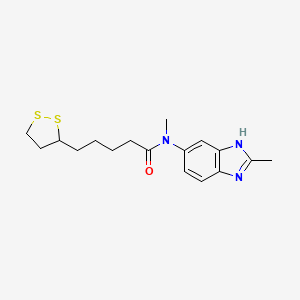
3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as lapatinib and is a tyrosine kinase inhibitor that has been used in the treatment of cancer.
作用機序
The mechanism of action of 3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves the inhibition of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This leads to the inhibition of cell growth and division, which is essential for the development and progression of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its role as a tyrosine kinase inhibitor. This compound has been shown to inhibit the growth and division of cancer cells, which leads to the suppression of tumor growth. Lapatinib has also been shown to have anti-inflammatory effects and can reduce the production of cytokines and chemokines.
実験室実験の利点と制限
The advantages of using 3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one in lab experiments include its ability to inhibit the tyrosine kinase activity of EGFR and HER2, which makes it a potent inhibitor of cancer cell growth and division. However, one of the limitations of using lapatinib in lab experiments is its potential toxicity, which can affect the viability of normal cells.
将来の方向性
There are several future directions for the research on 3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. One of the future directions is to explore the use of lapatinib in combination with other drugs to enhance its efficacy in the treatment of cancer. Another future direction is to investigate the potential use of lapatinib in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new synthesis methods for lapatinib can lead to the production of more potent and effective drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been used as a tyrosine kinase inhibitor in the treatment of cancer and has shown promising results in lab experiments. Further research on lapatinib can lead to the development of more potent and effective drugs for the treatment of cancer and other diseases.
合成法
The synthesis of 3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves the reaction of 2-chloro-N-(3-fluorophenyl)-4-methoxybenzamide with 3-mercapto-4(3H)-quinazolinone in the presence of a base. This reaction leads to the formation of lapatinib, which can be purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
The scientific research application of 3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is mainly in the field of cancer research. This compound has been used as a tyrosine kinase inhibitor in the treatment of breast cancer and other types of cancer. Lapatinib has also been studied for its potential use in the treatment of brain tumors and other types of cancer.
特性
IUPAC Name |
3-(4-chloro-2-methoxy-5-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-7-13(14(21-2)8-11(9)17)19-15(20)10-5-3-4-6-12(10)18-16(19)22/h3-8H,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZSSTOXBSOHQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine](/img/structure/B2413481.png)

![N-(2-bromo-4-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2413488.png)

![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2413491.png)

![1-(4-Bromophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2413493.png)
![N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide](/img/structure/B2413494.png)

amine](/img/structure/B2413497.png)